molecular formula C20H23NO4 B13455004 N-Benzyloxycarbonyl-4-hydroxy-4-(4-methoxyphenyl)piperidine

N-Benzyloxycarbonyl-4-hydroxy-4-(4-methoxyphenyl)piperidine

Cat. No.: B13455004
M. Wt: 341.4 g/mol
InChI Key: JJGADYRQSKDUOF-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of compounds It is characterized by the presence of a benzyl group, a hydroxy group, a methoxyphenyl group, and a piperidine ring

Preparation Methods

The synthesis of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as a muscarinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects. Similarly, as a beta 2 adrenoceptor agonist, it activates the receptor and induces a response .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H23NO4/c1-24-18-9-7-17(8-10-18)20(23)11-13-21(14-12-20)19(22)25-15-16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3

InChI Key

JJGADYRQSKDUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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